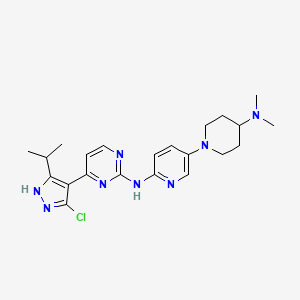

CDK4-IN-1

Descripción

Propiedades

IUPAC Name |

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFGTURSEBTJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of CDK4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CDK4-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). CDK4, in complex with D-type cyclins, is a key regulator of the G1-S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers. This document details the mechanism of action of this compound, its inhibitory activity, and the experimental protocols for its characterization, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Role of CDK4 in Cancer

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating cell cycle progression.[1] Specifically, the CDK4/cyclin D complex governs the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancer types, the CDK4 signaling pathway is hyperactivated, leading to uncontrolled cell proliferation. This makes CDK4 a prime therapeutic target for the development of anti-cancer agents.

Discovery of this compound

This compound, with the chemical name 4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine, was identified as a potent and selective inhibitor of CDK4. Its discovery was the result of a targeted effort to develop small molecules that could effectively block the ATP-binding site of CDK4, thereby inhibiting its kinase activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the kinase domain of CDK4, preventing the phosphorylation of its primary substrate, the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby blocking the transcription of genes required for entry into the S phase and effectively inducing G1 cell cycle arrest.

Signaling Pathway Diagram

Caption: The CDK4 signaling pathway and the inhibitory mechanism of this compound.

Synthesis of this compound

The synthesis of 4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is a multi-step process. A generalized synthetic route is outlined below. For a detailed, step-by-step protocol, please refer to the primary literature.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) |

| CDK4/Cyclin D1 | 10 |

| CDK1/Cyclin B | >15,000 |

| CDK2/Cyclin A | 5,265 |

Table 2: Cellular Activity

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HCT116 | Cell Proliferation | GI₅₀ | 0.5 |

| MCF-7 | Cell Proliferation | GI₅₀ | 0.8 |

Experimental Protocols

In Vitro CDK4 Kinase Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the CDK4/Cyclin D1 complex.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme

-

Kinase substrate (e.g., a peptide derived from Rb protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the CDK4/Cyclin D1 enzyme, the Rb substrate peptide, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow for Kinase Assay

Caption: Workflow for a typical in vitro CDK4 kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

This compound is a valuable research tool for studying the biological roles of CDK4 and for the preclinical evaluation of CDK4 inhibition as a therapeutic strategy. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of CDK4 pathway blockade in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.

References

An In-Depth Technical Guide to CDK4-IN-1: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK4-IN-1 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. Its high specificity for the CDK4/Cyclin D1 complex makes it a valuable tool for cancer research and a potential lead compound in the development of targeted anti-cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound. Furthermore, it elucidates the compound's mechanism of action within the CDK4/Cyclin D1 signaling pathway through a detailed visual representation.

Chemical Structure and Properties

This compound, also known as a LEE011 analog, is a small molecule inhibitor belonging to the 4-(pyrazol-4-yl)-pyrimidine class of compounds.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(3-Chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine[1] |

| CAS Number | 1256963-02-6[1] |

| Molecular Formula | C22H29ClN8[1] |

| SMILES | CN(C1CCN(C2=CN=C(NC3=NC=CC(C4=C(C(C)C)NN=C4Cl)=N3)C=C2)CC1)C[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 440.97 g/mol [1] |

| Solubility | Soluble in DMSO at 10 mM[1] |

| Purity | >98% (as determined by HPLC)[1] |

| Storage | Store at -20°C for long-term stability (≥ 2 years)[1] |

Biological Properties and Activity

This compound is a highly selective inhibitor of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle. Dysregulation of this pathway is a common feature in many cancers.

In Vitro Activity

| Parameter | Value | Target |

| IC50 | 10 nM | CDK4/Cyclin D1[1] |

| Selectivity | >1500-fold vs. CDK1/Cyclin B (IC50 > 15 µM) | CDK1/Cyclin B[1] |

| >500-fold vs. CDK2/Cyclin A (IC50 = 5.265 µM) | CDK2/Cyclin A[1] |

Mechanism of Action: The CDK4/Cyclin D1 Signaling Pathway

CDK4, in complex with its regulatory partner Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event leads to the dissociation of the E2F transcription factor from Rb, allowing E2F to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. This compound exerts its effect by inhibiting the kinase activity of the CDK4/Cyclin D1 complex, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.

Caption: Inhibition of the CDK4/Cyclin D1 pathway by this compound.

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of 4-(pyrazol-4-yl)-pyrimidine CDK4/6 inhibitors and are representative of the assays used to evaluate this compound.

In Vitro CDK4/Cyclin D1 Kinase Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D1 complex.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme complex

-

Biotinylated peptide substrate (e.g., a derivative of the Retinoblastoma protein)

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the CDK4/Cyclin D1 enzyme and the biotinylated peptide substrate in the assay buffer to their optimal concentrations.

-

Reaction Setup:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the CDK4/Cyclin D1 enzyme solution to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction: Add the ATP and substrate solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis:

-

Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Caption: A generalized workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of CDK4/Cyclin D1, making it an invaluable research tool for studying the cell cycle and the development of cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent.

References

CDK4-IN-1 mechanism of action on CDK4 and CDK9

An In-Depth Technical Guide on the Mechanism of Action of a Dual CDK4 and CDK9 Inhibitor

Disclaimer: The specific compound "CDK4-IN-1" is not found in publicly available scientific literature or databases. Therefore, this guide will utilize AT7519 as a well-characterized representative inhibitor with documented activity against both Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 9 (CDK9) to illustrate the principles of dual-target inhibition. The data and methodologies presented are based on published information for AT7519.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in regulating the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[2] CDK4, in complex with cyclin D, is a key driver of the G1 to S phase transition in the cell cycle.[3][4] In contrast, CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for the elongation phase of transcription by phosphorylating RNA Polymerase II.[5][6] Inhibitors that can simultaneously target both CDK4 and CDK9 offer a compelling anti-cancer strategy by combining cell cycle arrest with the suppression of survival-critical gene transcription.

This technical guide provides a detailed overview of the mechanism of action of AT7519, a potent inhibitor of multiple CDKs, including CDK4 and CDK9.[7] It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of AT7519

The inhibitory activity of AT7519 has been quantified against several key CDKs. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both cell cycle and transcriptional CDKs.

| Target Kinase | IC50 (nM) |

| CDK1 | 190 |

| CDK2 | 44 |

| CDK4 | 67 |

| CDK5 | 18 |

| CDK9 | < 10 |

Data compiled from published studies.[7] Actual values may vary depending on specific assay conditions.

Signaling Pathways and Mechanism of Action

AT7519 exerts its anti-tumor effects by inhibiting two critical cellular processes: cell cycle progression and transcription.

CDK4-Mediated Cell Cycle Control

CDK4, in partnership with cyclin D, phosphorylates the Retinoblastoma (Rb) protein.[8][9] This phosphorylation event releases the E2F transcription factor, which then activates the expression of genes required for DNA synthesis and progression into the S phase of the cell cycle.[3] By inhibiting CDK4, AT7519 prevents Rb phosphorylation, maintaining E2F in an inactive state and causing the cell to arrest in the G1 phase.[2][9]

Caption: CDK4 signaling pathway and inhibition by AT7519.

CDK9-Mediated Transcriptional Control

CDK9 is the catalytic subunit of the P-TEFb complex, which also contains a cyclin partner (T1, T2, or K).[5] P-TEFb plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key checkpoint in transcription.[10] CDK9 phosphorylates the C-terminal domain (CTD) of the large subunit of Pol II, as well as negative elongation factors, which allows for productive transcript elongation.[10] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by AT7519 leads to a rapid decrease in the levels of these survival proteins, ultimately triggering apoptosis.

Caption: CDK9 signaling pathway and inhibition by AT7519.

Experimental Protocols

The characterization of CDK inhibitors like AT7519 involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

Protocol 1: Biochemical Kinase Assay (In Vitro)

Objective: To determine the in vitro potency (IC50) of a test compound against purified CDK enzymes.

Methodology:

-

Reagents:

-

Recombinant human CDK4/Cyclin D1 and CDK9/Cyclin T1 enzymes.

-

Substrate: Retinoblastoma (Rb) protein for CDK4, and a synthetic peptide substrate for CDK9.

-

ATP (radiolabeled [γ-³²P]ATP or for use with fluorescence-based detection).

-

Test compound (e.g., AT7519) serially diluted in DMSO.

-

Kinase assay buffer.

-

-

Procedure: a. Serially dilute the test compound in DMSO to create a range of concentrations. b. In a microplate, combine the kinase, substrate, and kinase assay buffer. c. Add the diluted test compound or DMSO (vehicle control). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Terminate the reaction. g. Quantify substrate phosphorylation. This can be done by measuring the incorporation of ³²P into the substrate via scintillation counting or by using fluorescence-based methods (e.g., FRET or fluorescence polarization).[11]

-

Data Analysis: a. The amount of phosphorylated substrate is measured for each compound concentration. b. Results are expressed as a percentage of the activity of the vehicle control. c. The data is plotted with inhibitor concentration on the x-axis and percent inhibition on the y-axis. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[12]

Protocol 2: Cell-Based Proliferation Assay

Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Line: A relevant cancer cell line, for example, a retinoblastoma (Rb)-proficient cell line such as MCF-7 breast cancer cells.[2]

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. c. Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours). d. Measure cell viability/proliferation using a suitable method, such as:

- Resazurin (AlamarBlue) assay: Measures metabolic activity.

- Crystal violet staining: Stains total cellular protein.

- CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

Data Analysis: a. The signal from treated wells is normalized to the vehicle control wells. b. The data is plotted as percent viability versus compound concentration. c. The concentration that inhibits cell growth by 50% (GI50) is calculated using a sigmoidal dose-response curve fit.

Protocol 3: Western Blot for Target Engagement

Objective: To confirm the mechanism of action in cells by observing changes in downstream signaling molecules.

Methodology:

-

Procedure: a. Treat cells with the test compound at various concentrations for a specified time. b. Lyse the cells to extract total protein. c. Determine protein concentration using a BCA or Bradford assay. d. Separate proteins by size using SDS-PAGE. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Mcl-1, and a loading control like GAPDH or β-actin). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: a. The band intensities are quantified. b. A dose-dependent decrease in phospho-Rb (for CDK4 inhibition) and Mcl-1 (for CDK9 inhibition) would confirm target engagement and the intended mechanism of action in a cellular context.

Conclusion

AT7519 serves as an excellent model for understanding the dual inhibition of CDK4 and CDK9. Its mechanism of action, involving the concurrent induction of G1 cell cycle arrest and the suppression of critical survival gene transcription, provides a powerful two-pronged attack on cancer cells. The experimental protocols detailed in this guide offer a robust framework for the evaluation and characterization of this and other novel CDK inhibitors, facilitating further research and development in this critical area of oncology.

References

- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Biological Targets of CDK4-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK4-IN-1, also known as a LEE011 analog, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1] CDK4, in partnership with D-type cyclins, plays a crucial role in the G1 phase of the cell cycle, making it a key target in cancer therapy. Dysregulation of the CDK4/Cyclin D axis is a common feature in many cancers, leading to uncontrolled cell proliferation. This technical guide provides a comprehensive overview of the biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Target and Selectivity Profile

The primary biological target of this compound is the Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 complex. It exhibits high potency with a half-maximal inhibitory concentration (IC50) of 10 nM against this complex.[1] A key attribute of an effective therapeutic kinase inhibitor is its selectivity, which minimizes off-target effects. This compound demonstrates remarkable selectivity. It is approximately 1,500-fold more selective for CDK4/Cyclin D1 over CDK1/Cyclin B (IC50 > 15 µM) and 500-fold more selective over CDK2/Cyclin A (IC50 = 5.265 µM).[1]

The synonym for this compound, LEE011 (Ribociclib), is a well-characterized CDK4/6 inhibitor. Kinome scan analyses of Ribociclib (B560063) confirm its high selectivity. At a concentration of 0.1 μM, it exclusively binds to CDK4, and at 1 μM, very few other kinases show non-specific binding.[2] This high selectivity is a critical feature, suggesting a lower potential for off-target toxicities.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analog LEE011 (Ribociclib) has been determined against various cyclin-dependent kinases. The following table summarizes the key IC50 values.

| Target Kinase/Complex | This compound IC50 (nM) | LEE011 (Ribociclib) IC50 (nM) | Fold Selectivity vs. CDK4/Cyclin D1 (for this compound) |

| CDK4/Cyclin D1 | 10 [1] | 10 [3][4] | 1 |

| CDK6/Cyclin D3 | - | 39[3][4] | - |

| CDK1/Cyclin B | >15,000[1] | >1000-fold less potent than against CDK4/6[3] | >1500 |

| CDK2/Cyclin A | 5,265[1] | - | 526.5 |

Mechanism of Action: The CDK4/Rb/E2F Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of the CDK4/Cyclin D complex. This complex is a critical regulator of the G1-S phase transition of the cell cycle. In a normal cell cycle, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis and progression into the S phase. By inhibiting CDK4, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase genes. This leads to a cell cycle arrest in the G1 phase.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of this compound.

Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity of the CDK4/Cyclin D1 complex.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme

-

Retinoblastoma (Rb) protein or a peptide substrate derived from Rb

-

This compound (serially diluted)

-

ATP (including a radiolabeled version, e.g., [γ-³³P]ATP, or a system for non-radioactive detection like ADP-Glo)

-

Kinase assay buffer

-

96- or 384-well plates

-

Filter plates or beads for capturing the phosphorylated substrate (for radiometric assays)

-

Luminometer or scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer.

-

Reaction Setup: In each well of the plate, add the CDK4/Cyclin D1 enzyme and the Rb substrate.

-

Inhibitor Addition: Add the diluted this compound to the wells. Include a control with no inhibitor (vehicle only).

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction. For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate and measure radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo, add the detection reagents according to the manufacturer's protocol and measure luminescence.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effect of this compound on cancer cell lines.

Objective: To determine the concentration of this compound required to inhibit the proliferation of cancer cells by 50% (GI50).

Materials:

-

Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)

-

Complete cell culture medium

-

This compound (serially diluted)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period, typically 72 hours.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Western Blot for Rb Phosphorylation

This protocol is used to confirm the mechanism of action of this compound by observing its effect on the phosphorylation of its direct downstream target, Rb.

Objective: To detect the change in the phosphorylation status of Rb at CDK4-specific sites (e.g., Ser780) in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-Rb (Ser780) and anti-total Rb)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Rb. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Rb to confirm equal protein loading.

Conclusion

This compound is a potent and highly selective inhibitor of CDK4/Cyclin D1. Its primary mechanism of action is the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. The high selectivity of this compound, as demonstrated by in vitro kinase assays and kinome scanning of its analog LEE011 (Ribociclib), suggests a favorable therapeutic window with potentially minimal off-target effects. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other similar CDK4 inhibitors in a research and drug development setting.

References

- 1. Ribociclib | LEE011 | CDK4/6 inhibitor | TargetMol [targetmol.com]

- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

CDK4-IN-1 structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of CDK4 Inhibitors Based on the CDK4-IN-1 Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the G1-S phase transition of the cell cycle, and its aberrant activation is a hallmark of many cancers. The development of selective CDK4 inhibitors has led to significant advances in oncology, with several approved drugs demonstrating substantial clinical benefit. This technical guide focuses on the structure-activity relationship (SAR) of a potent and selective class of CDK4 inhibitors, using this compound as a representative lead compound. This compound, an analog of the FDA-approved drug Ribociclib (B560063) (LEE011), serves as an excellent starting point for understanding the molecular features required for potent and selective inhibition of the CDK4/Cyclin D kinase complex. This document provides a detailed overview of the SAR, quantitative data from key compound series, experimental protocols for inhibitor evaluation, and visualizations of the relevant biological pathways and drug design workflows.

Introduction: CDK4 as a Therapeutic Target

The cell cycle is a tightly controlled process governed by the sequential activation of cyclin-dependent kinases (CDKs).[1][2] In the G1 phase, mitogenic signals lead to the expression of D-type cyclins (D1, D2, D3), which bind to and activate CDK4 and its homolog CDK6.[3] The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[1][3] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry, thereby committing the cell to a new round of division.[1][3]

In a majority of human cancers, the Cyclin D-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[4] Consequently, inhibiting CDK4 presents a rational and validated strategy for cancer therapy. The development of selective small-molecule inhibitors of CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, has transformed the treatment landscape for hormone receptor-positive (HR+) breast cancer.[2][5]

Featured Compound: this compound

This compound is a potent and highly selective inhibitor of CDK4. It is an analog of Ribociclib (LEE011) and serves as an exemplary scaffold for SAR studies.[6] It potently inhibits the CDK4/Cyclin D1 complex with a half-maximal inhibitory concentration (IC50) of 10 nM.[6] Its selectivity is a key feature, showing significantly weaker inhibition against other cell cycle kinases, with an IC50 of >15 µM for CDK1/Cyclin B and 5.265 µM for CDK2/Cyclin A.[6]

The CDK4 Signaling Pathway

The diagram below illustrates the central role of the Cyclin D-CDK4/6 complex in regulating the G1-S cell cycle checkpoint. Inhibition of this pathway by compounds like this compound prevents Rb phosphorylation, maintains E2F in its repressed state, and induces G1 cell cycle arrest.

Structure-Activity Relationship (SAR) Studies

The SAR of CDK4 inhibitors is well-defined around several key chemical scaffolds, including the 2-aminopyrimidine (B69317) core present in this compound and Ribociclib.[1][7][8] These compounds bind to the ATP pocket of CDK4, and their potency and selectivity are dictated by specific interactions with key amino acid residues.

From Fragment to Lead: The Discovery of Ribociclib

The development of Ribociclib provides a clear example of structure-guided design. Starting from a fragment hit, a pyrrolopyrimidine core, medicinal chemistry efforts focused on optimizing potency and selectivity.[4] A critical breakthrough was the introduction of a dimethylamide group, which significantly enhanced CDK4 potency and conferred over 1000-fold selectivity against CDK1 and CDK2.[4]

Table 1: SAR of the Pyrrolopyrimidine Scaffold Leading to Ribociclib

| Compound | R1 | R2 | CDK4/CycD1 IC50 (µM) | CDK1/CycB IC50 (µM) | CDK2/CycA IC50 (µM) | Selectivity (CDK1/CDK4) |

|---|---|---|---|---|---|---|

| 9 | H | H | 0.16 | 2.4 | 1.6 | ~15x |

| 10 | H | OMe | ~0.08 | ND | ND | ND |

| 11 | H | CONMe₂ | 0.001 | 1.14 | 1.02 | >1000x |

| 12 | CONMe₂ | H | ND | ND | ND | ND |

Data adapted from Chopra, R. et al. (2020).[4] ND = Not Determined.

The data in Table 1 illustrates that substitution at the 6-position of the pyrrolopyrimidine core was crucial. While a simple hydrogen bond acceptor (OMe) offered a modest 2-fold improvement in potency, the dimethylamide group in compound 11 (the core of Ribociclib) resulted in a dramatic 160-fold increase in potency against CDK4 and established high selectivity.[4]

SAR of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

Further exploration of the Ribociclib scaffold focused on modifications at the 2, 6, and 7 positions to improve anti-proliferative activity, particularly in pancreatic cancer cell lines.[9] This study highlights how enzymatic inhibition can be translated into cellular potency.

Table 2: SAR of Ribociclib Analogs Against Pancreatic Cancer Cells

| Compound | Modification from Ribociclib (Scaffold) | CDK4 IC50 (nM) | MIA PaCa-2 IC50 (nM) | BxPC-3 IC50 (nM) |

|---|---|---|---|---|

| Ribociclib (1) | Reference | 15.0 | 560 | 1100 |

| 25 | 6-Anilinocarbonyl | 89.2 | 160 | 310 |

| 41 | 6-(4-fluoro-anilinocarbonyl) | 100.0 | 80 | 230 |

| 42 | 6-(4-chloro-anilinocarbonyl) | 120.0 | 90 | 250 |

| 43 | 6-(4-methoxy-anilinocarbonyl) | 120.0 | 110 | 270 |

Data adapted from Shi, X. et al. (2020).[9]

This series demonstrates that while direct CDK4 inhibitory activity was moderately reduced compared to Ribociclib, the introduction of a 6-anilinocarbonyl moiety significantly enhanced anti-proliferative activity against cancer cell lines.[9] The most potent compound in this series, 41 , was identified as a highly selective CDK4/6 inhibitor with favorable pharmacokinetic properties for further development.[9] This highlights that SAR studies must balance enzymatic potency with cellular activity and drug-like properties.

Experimental Protocols and Methodologies

The evaluation of CDK4 inhibitors involves a standard cascade of biochemical and cellular assays to determine potency, selectivity, mechanism of action, and anti-proliferative effects.

Kinase Inhibition Assay (Biochemical)

-

Objective : To determine the IC50 value of a compound against the purified kinase enzyme.

-

Methodology : Kinase reactions are typically performed in 384-well microtiter plates. The reaction mixture contains the purified active enzyme (e.g., CDK4/Cyclin D1), a substrate (e.g., a peptide derived from Rb protein), and ATP. Compounds are added at varying concentrations. The reaction is initiated by adding ATP and incubated at room temperature. The amount of phosphorylated substrate is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or filter-binding assays with radiolabeled ATP.[10]

-

Data Analysis : The percentage of inhibition is calculated relative to a control (DMSO) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression fit.

-

Selectivity Profiling : To determine selectivity, compounds are tested against a broad panel of other kinases (e.g., KINOMEscan® platform), including other CDKs and off-target kinases.[10]

Cell Proliferation / Viability Assay

-

Objective : To measure the effect of a compound on the proliferation of cancer cell lines.

-

Methodology : Cancer cells (e.g., MCF-7 for breast cancer, MIA PaCa-2 for pancreatic cancer) are seeded in 96- or 384-well plates and allowed to adhere overnight.[9][11] The cells are then treated with a range of concentrations of the test compound for a period of 72 hours or more. Cell viability or number is assessed using various methods:

-

Direct Cell Count : Using automated cell counters or high-content imaging. This is often considered more accurate for cytostatic agents like CDK4/6 inhibitors.[10]

-

Sulforhodamine B (SRB) Assay : This colorimetric assay measures total protein content, which correlates with cell number.[11]

-

Metabolic Assays (e.g., MTT, CellTiter-Glo®) : These measure metabolic activity (e.g., mitochondrial reductase activity or ATP levels) as a proxy for cell viability. Note: These may underestimate the effect of cytostatic compounds.[10]

-

-

Data Analysis : The results are expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

Cell Cycle Analysis

-

Objective : To determine if the compound induces arrest at a specific phase of the cell cycle.

-

Methodology : Cells are treated with the compound at its IC50 concentration for 24-48 hours. Both adherent and floating cells are collected, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry.[11]

-

Data Analysis : The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An effective CDK4 inhibitor is expected to cause a significant accumulation of cells in the G0/G1 phase.[11]

Workflows and Logic in SAR Studies

The process of discovering and optimizing a kinase inhibitor follows a logical workflow, from initial screening to lead optimization, guided by SAR principles. The structural features of the inhibitor class determine its interaction with the target and thus its activity.

The diagram below illustrates the key pharmacophoric features of the 2-aminopyrimidine scaffold of this compound and Ribociclib, which are essential for high-affinity binding to the ATP pocket of CDK4.

Conclusion

The structure-activity relationship of CDK4 inhibitors is a well-elucidated field that has produced multiple clinically successful drugs. Using this compound and its parent compound Ribociclib as a framework, this guide has detailed the key molecular interactions and structural modifications that govern inhibitor potency and selectivity. The 2-aminopyrimidine scaffold effectively engages the kinase hinge region, while substitutions on the core pyrrolopyrimidine or related heterocyclic systems allow for fine-tuning of activity, selectivity, and pharmacokinetic properties. The provided data tables and experimental protocols offer a practical guide for researchers in the field of kinase inhibitor design. Future efforts in this area will likely focus on overcoming acquired resistance mechanisms and developing next-generation inhibitors with improved therapeutic profiles.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1256963-02-6 | CDK | MOLNOVA [molnova.com]

- 7. researchgate.net [researchgate.net]

- 8. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00143H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Fulcrum of Control: A Technical Guide to Dual CDK4/9 Inhibition in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of the cell cycle and transcriptional machinery represents a core vulnerability in cancer. Cyclin-dependent kinases (CDKs) are central regulators of these processes, making them prime targets for therapeutic intervention. While selective inhibition of cell cycle kinases (CDK4/6) has achieved clinical success, intrinsic and acquired resistance remains a significant hurdle. A compelling strategy to overcome these limitations is the dual inhibition of CDK4, a master regulator of the G1-S phase cell cycle transition, and CDK9, the engine of transcriptional elongation for key oncogenes. This technical guide provides an in-depth exploration of the signaling pathways governed by CDK4 and CDK9, the synergistic rationale for their simultaneous inhibition, quantitative data on relevant pharmacological agents, and detailed protocols for key evaluative experiments.

The CDK4/Cyclin D Pathway: Guardian of the G1 Checkpoint

CDK4, in partnership with its regulatory subunit Cyclin D, forms a critical checkpoint for cell cycle progression. In response to mitogenic signals, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation event liberates the E2F transcription factor, enabling it to activate the transcription of genes required for DNA synthesis and entry into the S phase. In a vast majority of human cancers, this pathway is compromised, leading to unchecked proliferation.

The signaling cascade is initiated by growth factors and proceeds through the hyperphosphorylation of Rb, effectively removing its inhibitory function.

Figure 1: The CDK4-Rb-E2F signaling pathway controlling G1-S phase transition.

The CDK9/Cyclin T Pathway: Engine of Transcriptional Elongation

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a T-type cyclin.[1] Its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[2][3] This phosphorylation event is a critical switch that releases Pol II from promoter-proximal pausing, allowing it to transition into a productive elongation phase.[3] Many cancers become "addicted" to this process for the continuous, high-level transcription of short-lived survival proteins and oncoproteins, such as MYC and MCL-1.[4] Inhibition of CDK9 leads to the rapid depletion of these crucial proteins, triggering apoptosis in cancer cells.

Figure 2: The CDK9-P-TEFb pathway driving transcriptional elongation.

Rationale for Dual CDK4/9 Inhibition: A Synergistic Attack

Targeting either CDK4 or CDK9 individually has therapeutic merit, but a dual-inhibition strategy offers a multi-pronged attack with the potential for synergistic efficacy and the ability to overcome resistance.

-

Comprehensive Cell Cycle Arrest: While CDK4 inhibition blocks cells in the G1 phase, some cancer cells can adapt and bypass this checkpoint. Abemaciclib, a clinically approved CDK4/6 inhibitor, also demonstrates activity against CDK9, which may contribute to its efficacy.[5][6]

-

Overcoming Resistance: Upregulation of transcriptional pathways can be a mechanism of resistance to CDK4/6 inhibitors. Simultaneous inhibition of CDK9 can preemptively block the expression of survival proteins that would otherwise enable cancer cells to evade G1 arrest.

-

Induction of Apoptosis: CDK4/6 inhibitors are primarily cytostatic (causing cell cycle arrest), whereas CDK9 inhibitors are cytotoxic (inducing cell death) by depleting anti-apoptotic proteins like MCL-1.[7] Combining these mechanisms can convert a growth-arresting signal into a lethal one. Recent findings suggest that targeting CDK9 can reverse tumor resistance to CDK4/6 inhibitors.

Figure 3: Logical framework for the synergistic effect of dual CDK4/9 inhibition.

Quantitative Data on Dual-Activity CDK Inhibitors

The development of specific dual CDK4/9 inhibitors is an active area of research. However, several existing pan-CDK inhibitors exhibit potent activity against both kinases. The table below summarizes the biochemical potency (IC50) of representative compounds.

| Inhibitor | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Other Notable CDK Targets (IC50 nM) | Class |

| Flavopiridol (Alvocidib) | 20 - 100 | 20 - 100 | CDK1 (~30), CDK2 (~40), CDK6 (~60)[4][8][9] | Pan-CDK |

| Riviciclib (P276-00) | 63 | 20 | CDK1 (79)[1][10][11][12] | Pan-CDK |

| Roniciclib | 5 - 25 | 5 - 25 | CDK1, CDK2, CDK7[12] | Pan-CDK |

| Abemaciclib | 2 | >50 (weak activity) | CDK6 (10)[5][13] | Selective CDK4/6 |

| IIIM-290 | 22.5 | 1.9 | CDK1 (4.9), CDK6 (45)[12] | Pan-CDK |

Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.

Key Experimental Protocols

Evaluating the efficacy of dual CDK4/9 inhibitors requires a robust set of cellular assays. Below are detailed protocols for three fundamental experiments.

Experimental Workflow Overview

A typical workflow for characterizing a novel dual CDK4/9 inhibitor involves a tiered screening approach, moving from broad cytotoxicity assessment to specific mechanistic validation.

Figure 4: A standard experimental workflow for inhibitor characterization.

Protocol: Cell Viability (MTT Assay)

This protocol assesses the inhibitor's effect on cell metabolic activity, a proxy for viability.

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[4][13]

-

Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or a vehicle control (e.g., DMSO).[14]

-

Incubation: Incubate the plate for a desired duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[4][13]

-

Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes.[4]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol: Cell Cycle Analysis (Flow Cytometry)

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates. Treat with the desired concentration of the inhibitor (e.g., the predetermined IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and transfer to a centrifuge tube.[11]

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[11]

-

Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate on ice for at least 30 minutes.[11]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring PI only binds to DNA.[10]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).[10]

Protocol: Western Blot Analysis

This protocol detects changes in the levels and phosphorylation status of target proteins.

-

Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the inhibitor. After treatment, wash cells twice with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-p-Pol II (Ser2), anti-MCL-1, anti-MYC) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The dual inhibition of CDK4 and CDK9 is a highly promising therapeutic strategy that addresses both the proliferative and transcriptional addictions of cancer cells. By simultaneously inducing G1 arrest and depleting critical survival oncoproteins, this approach has the potential to produce deep, durable responses and overcome resistance to single-agent therapies. Future research will focus on the development of highly selective dual CDK4/9 inhibitors with optimized pharmacological properties to maximize synergistic efficacy while minimizing off-target toxicities. Furthermore, identifying predictive biomarkers will be crucial for selecting patient populations most likely to benefit from this targeted therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Role of CDK9 Inhibition in Transcription: A Case Study on the Implications of a CDK4 Inhibitor with CDK9 Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "CDK4-IN-1" is not documented in publicly available scientific literature. This guide will, therefore, address the core scientific query by examining the well-characterized roles of CDK4 and CDK9, the concept of kinase inhibitor selectivity, and the profound transcriptional effects of CDK9 inhibition, using data from known inhibitors as representative examples.

Introduction: The Convergence of Cell Cycle and Transcriptional Control

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that serve as master regulators of essential cellular processes. While canonically, CDK4, in complex with Cyclin D, is a pivotal driver of the G1-S phase transition in the cell cycle, CDK9, complexed with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb) and a critical regulator of transcriptional elongation.[1][2][3][4]

The development of small molecule kinase inhibitors has often revealed complex selectivity profiles, where a compound designed for one target may exhibit potent off-target activity against another. This guide explores the significant implications of a hypothetical CDK4 inhibitor, termed "this compound," that also possesses inhibitory activity against CDK9. Understanding this crossover is crucial, as the inhibition of CDK9 has profound effects on gene expression, particularly on the short-lived transcripts of oncoproteins like MYC and anti-apoptotic factors such as MCL-1, making it a compelling therapeutic strategy in oncology.[1][3][5][6][7]

This document provides a technical overview of the distinct and overlapping roles of these kinases, the consequences of their inhibition, quantitative data from analogous real-world compounds, and detailed experimental protocols for assessing their activity.

Signaling Pathways

The Canonical CDK4/6 Cell Cycle Pathway

CDK4 and its homolog CDK6 are central to cell cycle progression.[8] In response to mitogenic signals, Cyclin D proteins are synthesized and bind to CDK4/6.[9] This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[4][9][10] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[4][10] Phosphorylation by CDK4/6 inactivates Rb, causing it to release E2F, which then activates the transcription of genes necessary for DNA replication and cell cycle progression.[4][9][10]

The CDK9 Transcriptional Elongation Pathway

CDK9 is the catalytic subunit of the P-TEFb complex, which is essential for the transition from abortive to productive transcriptional elongation.[1] After RNA Polymerase II (RNAP II) initiates transcription, it often pauses a short distance downstream from the promoter, a state enforced by negative elongation factors (NELF) and DSIF.[2][5] P-TEFb is recruited to these sites where CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAP II, primarily on Serine 2 (Ser2) residues of its heptapeptide (B1575542) repeats.[1][6] This phosphorylation event, along with phosphorylation of NELF and DSIF, causes the release of NELF and converts DSIF into a positive elongation factor, allowing RNAP II to escape the pause and proceed with productive transcript elongation.[2][5]

Quantitative Data: Kinase Inhibition Profiles

While specific data for "this compound" is unavailable, the principle of kinase selectivity can be illustrated by examining well-characterized inhibitors. A selective CDK4/6 inhibitor like Palbociclib shows high potency for its target kinases with minimal interaction with others.[11] Conversely, selective CDK9 inhibitors show potent activity against CDK9. A hypothetical "this compound" would exhibit low nanomolar IC50 values against both CDK4 and CDK9.

Table 1: Representative Kinase Inhibition Profiles

| Inhibitor | Primary Target(s) | IC50 (nM) vs CDK4/CycD1 | IC50 (nM) vs CDK6/CycD3 | IC50 (nM) vs CDK9/CycT1 | Reference |

|---|---|---|---|---|---|

| Palbociclib | CDK4/6 | 11 | 16 | >1000 | [11] |

| Ribociclib | CDK4/6 | 10 | 39 | >1000 | [8] |

| Abemaciclib | CDK4/6 | 2 | 10 | 437 | [8] |

| NVP-2 | CDK9 | >1000 | >1000 | < 0.514 | [7] |

| SNS-032 | CDK9, CDK2, CDK7 | >1000 | >1000 | 4 | [2] |

| This compound (Hypothetical) | CDK4, CDK9 | < 20 | - | < 20 | - |

Note: Data is compiled from multiple sources and assay conditions may vary.[2][7][8][11]

Detailed Experimental Protocols

Assessing the dual inhibitory action of a compound like this compound requires distinct biochemical and cell-based assays.

In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced luminescent signal.

Protocol:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in 100% DMSO. Further dilute these stocks in kinase assay buffer to a 4x final concentration. The final DMSO concentration should not exceed 1%.[2]

-

Plate Setup: In a 384-well plate, add 2.5 µL of the 4x inhibitor solution. Include positive controls (DMSO vehicle) and negative controls (no enzyme).[2]

-

Kinase Reaction:

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.[2]

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][12]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[2][12]

-

-

Data Acquisition: Measure luminescence using a plate reader.[2]

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and plot the results to determine the IC50 value.

Western Blot for RNAP II Phosphorylation

This method is used to assess the in-cell activity of CDK9 by measuring the phosphorylation status of its key substrate, RNAP II CTD Ser2.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line like MOLT-4) and allow them to adhere. Treat cells with various concentrations of the inhibitor (e.g., 1 nM to 10 µM) for a specified time (e.g., 6-24 hours).[13]

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

-

Incubate the membrane with a primary antibody specific for phospho-RNAP II CTD (Ser2) overnight at 4°C.[13] Use antibodies for total RNAP II and a housekeeping protein (e.g., GAPDH) as loading controls.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBST.[13]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity and normalize the phospho-RNAP II signal to total RNAP II and the loading control to determine the dose-dependent effect of the inhibitor.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the old medium with 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).[13]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[13]

-

Signal Generation:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[13]

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[13]

-

-

Data Acquisition: Measure absorbance at 570 nm (MTT) or luminescence (CellTiter-Glo®) with a plate reader.[13]

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.[13]

Conclusion

The hypothetical inhibitor "this compound" serves as a valuable model for exploring the critical concept of kinase selectivity in drug development. While its primary designed target, CDK4, governs cell cycle progression, its off-target inhibition of CDK9 provides a powerful anti-cancer mechanism by disrupting transcriptional elongation. By preventing the phosphorylation of RNAP II, CDK9 inhibition leads to the downregulation of key oncogenes and survival proteins, ultimately inducing apoptosis in cancer cells.[3][6][7] This dual mechanism of action—inducing cell cycle arrest via CDK4 inhibition and promoting apoptosis through transcriptional repression via CDK9 inhibition—represents a compelling strategy for cancer therapy. Rigorous characterization of inhibitor selectivity profiles using the detailed protocols outlined in this guide is essential for understanding their full biological impact and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. genesandcancer.com [genesandcancer.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Effects of CDK4 Inhibition on Retinoblastoma (Rb) Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily through its control of the G1/S phase transition.[1] Its function is tightly regulated by phosphorylation, a process orchestrated by cyclin-dependent kinases (CDKs).[1] Dysregulation of the CDK4/6-cyclin D-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][3] This technical guide provides an in-depth analysis of the effects of CDK4 inhibitors, exemplified by the generic molecule CDK4-IN-1, on the phosphorylation state of Rb. It will detail the underlying molecular mechanisms, present quantitative data on the inhibitory effects, outline experimental protocols for assessing these effects, and provide visual representations of the relevant signaling pathways and workflows.

Introduction: The CDK4/Rb Signaling Axis

Progression through the G1 phase of the cell cycle is driven by the activity of CDK4 and its regulatory partner, cyclin D.[3][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes necessary for DNA synthesis and entry into the S phase.[4][5]

The activation of the CDK4/cyclin D complex initiates the phosphorylation of Rb at multiple serine and threonine residues.[5][6] This initial phosphorylation, often referred to as "hypo-phosphorylation," is a priming step that leads to subsequent hyperphosphorylation by other CDKs, such as CDK2.[5][7] The hyperphosphorylated Rb undergoes a conformational change, causing it to release E2F transcription factors.[2][8] Liberated E2F then activates the transcription of S-phase genes, driving the cell into the DNA synthesis phase and committing it to another round of division.[4][6]

CDK4 inhibitors are small molecules that competitively bind to the ATP-binding pocket of CDK4, preventing the transfer of phosphate (B84403) groups to its substrates, most notably Rb.[4][9] By inhibiting CDK4, these compounds prevent the initial phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state and inducing a G1 cell cycle arrest.[9][10]

Quantitative Effects of CDK4 Inhibition on Rb Phosphorylation

The efficacy of a CDK4 inhibitor is often quantified by its ability to reduce the levels of phosphorylated Rb (p-Rb) in a cellular context. This is typically measured by determining the concentration of the inhibitor required to reduce the p-Rb signal by 50% (IC50). The following table summarizes the effects of representative CDK4 inhibitors on Rb phosphorylation at key sites.

| Inhibitor | Cell Line | Phosphorylation Site(s) | Observed Effect | Reference |

| Palbociclib | SCLC cells (DMS53, H211, SW1271) | Ser780 | Sustained decrease in phosphorylation with 1.0 μmol/L treatment. | [11] |

| Ribociclib | Renal Cell Carcinoma (RCC) cells (786-O, ACHN) | Ser807/811, Ser795 | Inhibition of phosphorylation. | [6] |

| Abemaciclib | Not specified | Not specified | Induces G1 arrest through prevention of Rb phosphorylation. | [12] |

Experimental Protocols

Western Blotting for the Detection of Phosphorylated Rb

This protocol describes the detection of Rb phosphorylation in cancer cell lines following treatment with a CDK4 inhibitor.

Materials:

-

Cancer cell line with intact Rb signaling (e.g., MCF-7, U2OS, HT-29).[8]

-

CDK4 inhibitor (e.g., this compound, Palbociclib).

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

-

Primary antibodies:

-

HRP-conjugated secondary antibody.[8]

-

Bovine Serum Albumin (BSA) or non-fat dry milk for blocking.

-

Phosphate-buffered saline (PBS) and Tris-buffered saline with Tween 20 (TBST).

-

SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Culture and Treatment: Seed the chosen cell line in 6-well plates and allow them to reach 60-70% confluency. Treat the cells with increasing concentrations of the CDK4 inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[8]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8] Quantify the protein concentration of the lysates using a BCA or Bradford assay.[8]

-

SDS-PAGE and Western Blotting: Normalize the protein samples and resolve them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Immunodetection:

-

Block the membrane with blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies against total Rb and a specific phospho-Rb site overnight at 4°C.[1][8] Recommended dilutions are 1:1000 for anti-total Rb and 1:500 or 1:1000 for phospho-specific antibodies, depending on the antibody.[1]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system.[8] Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb.[1][8]

In Vitro Kinase Assay for CDK4 Activity on Rb

This protocol outlines a method to directly measure the inhibitory effect of a compound on the kinase activity of CDK4 using a recombinant Rb fragment as a substrate.

Materials:

-

CDK4 inhibitor (this compound).

-

Kinase assay buffer.[14]

-

P81 phosphocellulose paper or similar for capturing phosphorylated substrate.[14]

-

Scintillation counter.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant CDK4/Cyclin D1 enzyme, and the Rb substrate.[5]

-

Inhibitor Addition: Add the CDK4 inhibitor at various concentrations to the reaction mixture. Include a vehicle-only control.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.[5][13]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).[5]

-

Stopping the Reaction and Detection: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated ATP.[14]

-

Quantification: Measure the amount of incorporated radiolabel using a scintillation counter. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[5]

Visualizations

Signaling Pathway

Caption: The CDK4/Rb signaling pathway and the mechanism of its inhibition by this compound.

Experimental Workflow: Western Blotting

Caption: A stepwise workflow for assessing Rb phosphorylation via Western blotting.

Conclusion

CDK4 inhibitors effectively block the phosphorylation of the retinoblastoma protein, a key event in the G1/S transition of the cell cycle. By preventing the inactivation of Rb, these inhibitors maintain its tumor-suppressive function, leading to a G1 arrest and inhibition of cancer cell proliferation. The experimental protocols detailed in this guide provide robust methods for quantifying the effects of CDK4 inhibitors on Rb phosphorylation. The visualization of the signaling pathway and experimental workflow offers a clear understanding of the mechanism of action and the methods used to study it. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of cancer drug development.

References

- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Abemaciclib - Wikipedia [en.wikipedia.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

CDK4-IN-1 and its Impact on RNA Polymerase II Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, primarily through its role in the G1 phase. In complex with Cyclin D, CDK4 phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and the subsequent expression of genes necessary for the G1 to S phase transition.[1][2][3][4] CDK4-IN-1 is a representative small molecule inhibitor that targets the ATP-binding pocket of CDK4, thereby preventing the phosphorylation of its downstream substrates and inducing cell cycle arrest. While the primary mechanism of action of CDK4 inhibitors is well-established, their broader impact on the transcriptional machinery, specifically on the phosphorylation status of RNA Polymerase II (RNAP II), is an area of emerging research.

RNA Polymerase II is the central enzyme responsible for transcribing all protein-coding genes in eukaryotes. The activity of RNAP II is tightly regulated by the phosphorylation of its C-terminal domain (CTD), a long, unstructured region composed of tandem repeats of the heptapeptide (B1575542) sequence YSPTSPS. Phosphorylation at specific serine residues (Ser2, Ser5, and Ser7) within this repeat orchestrates the recruitment of various factors that control transcription initiation, elongation, and termination, as well as co-transcriptional RNA processing. This dynamic phosphorylation is carried out by a distinct set of cyclin-dependent kinases, including CDK7, CDK9, and CDK12.

This technical guide provides a comprehensive overview of the known and potential impacts of this compound on RNAP II phosphorylation. It summarizes the indirect effects mediated by the canonical CDK4/Rb/E2F pathway and explores the hypothetical direct interactions. Detailed experimental protocols are provided to facilitate further investigation into this nuanced aspect of CDK4 inhibitor biology, which holds significant implications for drug development and our understanding of transcriptional regulation.

Quantitative Data on the Transcriptional Impact of CDK4/6 Inhibition